
1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopentane ring and a 4-chlorophenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, 1-(4-Chlorophenyl)-1-cyclopentanecarbonyl chloride has been synthesized from the reactions of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid with diorganotin (IV) oxide or dichloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopentane ring, and a 4-chlorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine ring, the cyclopentane ring, and the 4-chlorophenyl group. The pyrrolidine ring, in particular, can undergo various reactions due to its nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could affect its solubility and stability . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study on the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, including 2-azetidinones, found that compounds exhibited antidepressant and nootropic activities in a dose-dependent manner, suggesting the 2-azetidinone skeleton has potential as a central nervous system (CNS) active agent (Thomas et al., 2016).
Anticonvulsant Properties
Research on the anticonvulsant properties of new N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones revealed that several compounds were effective, especially in the maximal electroshock (MES) test, a model of human tonic-clonic seizures. One molecule, in particular, showed significant protection in the 6-Hz psychomotor seizure test, an animal model of therapy-resistant epilepsy, highlighting the potential of these compounds in treating epilepsy (Kamiński et al., 2013).
Antimicrobial Activity
The synthesis and antimicrobial screening of novel azaimidoxy compounds, including derivatives of 1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione, demonstrated potential as chemotherapeutic agents due to their screened antimicrobial activities. This research suggests the possibility of using these derivatives as potential antimicrobial agents (Jain, Nagda, & Talesara, 2006).
Coordination Chemistry
A study involving rhenium(I) and (VII) complexes with cyclohex-1-enylolonium cation and bridging pyridyl derivatives provided insights into the coordination modes and reactivity of such complexes, contributing to the understanding of their structural and chemical properties. This research highlights the relevance of these compounds in coordination chemistry and potential applications in catalysis and material science (Habarurema et al., 2019).
Direcciones Futuras
The compound “1-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” and similar compounds could be further explored for their potential medicinal properties. For instance, their anticonvulsant and antinociceptive activities could be investigated in more detail . Additionally, their synthesis could be optimized, and their physical and chemical properties could be studied in more depth.
Mecanismo De Acción
Target of Action
Related compounds have shown antitumor activities against various human cancer cell lines .
Mode of Action
It’s known that similar compounds react with diorganotin (iv) oxide or dichloride to yield organotin (iv) complexes . These complexes have demonstrated antitumor activities, suggesting a potential interaction with cellular targets that inhibit tumor growth.
Biochemical Pathways
Related compounds have been shown to interact with the retinoic acid-related orphan receptor γ (rorγt), a nuclear hormone receptor subfamily involved in autoimmune diseases .
Pharmacokinetics
Related compounds have shown undesirable activity against the pregnane x receptor (pxr), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This could potentially impact the bioavailability of the compound.
Result of Action
Related compounds have demonstrated antitumor activities against various human cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Propiedades
IUPAC Name |
1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-14-5-3-13(4-6-14)19(9-1-2-10-19)18(25)21-11-15(12-21)22-16(23)7-8-17(22)24/h3-6,15H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMIKGYIVRBHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

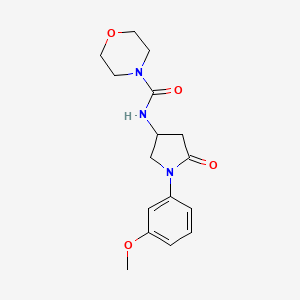
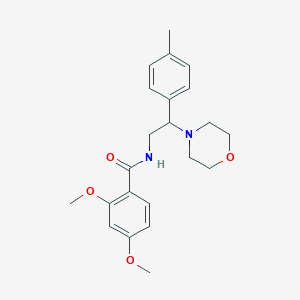




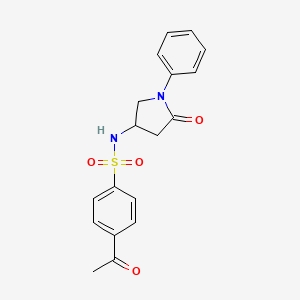

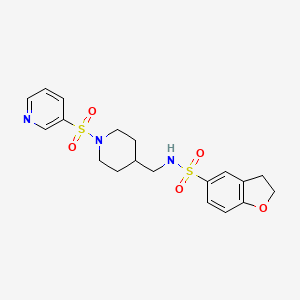
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)
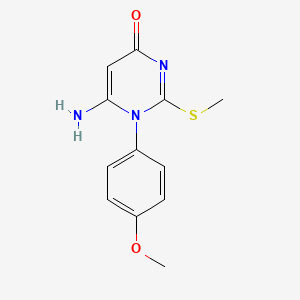

![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)